2-(5-Amino-2-methoxyphenoxy)ethan-1-ol
Overview
Description
2-(5-Amino-2-methoxyphenoxy)ethan-1-ol is a biochemical compound used for proteomics research . It has a molecular formula of C9H13NO3 and a molecular weight of 183.2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its boiling point, density, and stability. For this compound, the search results did not provide specific values for these properties .Scientific Research Applications
Application in Pyrolysis Product Identification
- Pyrolysis of Psychoactive Substances: The stability and potential pyrolytic degradation of substances similar to 2-(5-Amino-2-methoxyphenoxy)ethan-1-ol, such as bk-2C-B and its iodo analogue bk-2C-I, were studied. This research aids in understanding the formation of unknown substances during the inhalation or 'smoking' of these compounds (Texter et al., 2018).
Investigation in Pharmacokinetics
- Pharmacokinetic Study of Aminopropan-2-ol Derivatives: A study conducted on new aminopropan-2-ol derivatives, including compounds related to this compound, provided insights into their pharmacokinetics. This research is crucial for understanding the behavior of these compounds in biological systems (Walczak, 2014).
Application in Antimicrobial Studies
- Synthesis and Antibacterial Activities: Research on compounds like 2-(1-((2-Aminophenyl)imino)ethyl)-5-methoxyphenol, which shares structural similarities with this compound, has shown promising antibacterial activities. This area of research is significant for developing new antibacterial agents (Li-fen, 2011).
Application in Molecular Design and Chemistry
- Molecular Design for Selective Extraction: Studies involving compounds like 1,2-bis[2-(2‘-carboxyalkyloxy)phenoxy]ethanes, which are structurally related to this compound, have been utilized in the selective extraction of metals. This research is crucial for advancements in chemical extraction processes (Hayashita et al., 1999).
Application in Neurochemistry
- Neurochemical Pharmacology of Psychoactive Substances: Research on psychoactive substituted N-benzylphenethylamines, structurally related to this compound, provides insights into their neurochemical pharmacology. This area of study is important for understanding the effects of psychoactive substances on the brain (Eshleman et al., 2018).
Properties
IUPAC Name |
2-(5-amino-2-methoxyphenoxy)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-12-8-3-2-7(10)6-9(8)13-5-4-11/h2-3,6,11H,4-5,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMFSWVKMKAPIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.